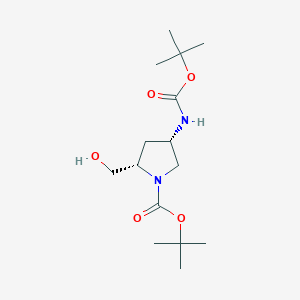

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

The compound “(2S,4S)-tert-butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative with dual tert-butoxycarbonyl (Boc) protection. Its stereochemistry (2S,4S) and functional groups—hydroxymethyl (-CH2OH) and Boc-protected amino (-NHBoc)—make it a versatile intermediate in organic synthesis, particularly for peptide mimetics and pharmaceutical precursors. The Boc groups enhance stability during synthetic processes, while the hydroxymethyl group offers a reactive site for further functionalization, such as oxidation or esterification .

Properties

Molecular Formula |

C15H28N2O5 |

|---|---|

Molecular Weight |

316.39 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(9-18)17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m0/s1 |

InChI Key |

VQXLZIQNBGOXOH-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting material: (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine | Commercially available or prepared via asymmetric synthesis | — | Chiral purity critical |

| 2 | Boc protection of amino group at C4 | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ or other mild base, solvent: THF or dioxane, 0–25°C | 85–95 | Protects amine, prevents side reactions |

| 3 | Formation of tert-butyl ester at nitrogen | Reaction with Boc anhydride or di-tert-butyl dicarbonate under basic conditions | 80–90 | Esterification step |

| 4 | Introduction or confirmation of hydroxymethyl group at C2 | Hydroxymethylation via reduction of aldehyde intermediate or direct substitution | 75–85 | Requires stereochemical control |

- The Boc protection step is typically carried out at low temperatures (0–25°C) to minimize racemization and side reactions.

- Polar aprotic solvents such as tetrahydrofuran (THF) or dioxane are preferred for solubility and reaction efficiency.

- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification is commonly achieved by flash chromatography or crystallization.

Industrial Scale Considerations

For large-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and purity while minimizing waste and reaction times. Automated synthesis platforms may be used to ensure reproducibility and scalability.

Mechanistic and Stereochemical Considerations

Preservation of Stereochemistry

The (2S,4S) configuration is crucial for biological activity and synthetic utility. The bulky Boc protecting group provides steric hindrance that reduces racemization during the protection and esterification steps. Low-temperature conditions further help maintain enantiomeric excess.

Reaction Mechanisms

- Boc Protection: The amino group attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage and releasing CO₂.

- Ester Formation: The nitrogen lone pair participates in nucleophilic attack on Boc anhydride or similar reagents to form the tert-butyl ester.

- Hydroxymethyl Introduction: Typically involves reduction of an aldehyde intermediate or nucleophilic substitution, with stereochemical control ensured by chiral catalysts or starting materials.

Optimization Strategies for Enantiomeric Excess

| Strategy | Description | Effectiveness | References |

|---|---|---|---|

| Use of chiral catalysts | Employ catalysts such as (R)-BINAP or (S)-Proline derivatives during key steps | High | |

| Low-temperature reactions | Conduct reactions at sub-ambient temperatures (e.g., −20°C) to reduce kinetic resolution | Moderate to high | |

| Purification via chiral HPLC | Separation of diastereomers and enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) | High |

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Conditions | Impact on Yield | Impact on Stereochemistry |

|---|---|---|---|

| Temperature | 0–25°C for Boc protection; −20°C for asymmetric steps | Higher yield at controlled temp | Minimizes racemization |

| Solvent | THF, dioxane, or dichloromethane (DCM) | Good solubility, reaction rate | Neutral effect |

| Base | Sodium bicarbonate (NaHCO₃), triethylamine (TEA) | Facilitates Boc protection | Mild base preserves stereochemistry |

| Reaction Time | 1–24 hours depending on step | Longer times may increase yield | Extended times risk racemization |

Summary of Research Findings from Literature

- The Boc-protected amino group at C4 is efficiently introduced using di-tert-butyl dicarbonate under mild basic conditions, preserving the (2S,4S) stereochemistry.

- Hydroxymethylation at C2 is achieved via selective reduction or substitution, with the stereochemical outcome controlled by the chiral starting material or catalysts.

- Industrial synthesis benefits from continuous flow chemistry to enhance yield and purity while maintaining stereochemical integrity.

- Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for monitoring enantiomeric excess and reaction progress.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or other functional groups.

Substitution: The tert-butyl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, and basic conditions (e.g., sodium hydroxide) for tert-butyl group removal.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected amines or substituted derivatives.

Scientific Research Applications

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in enzyme activity, protein conformation, and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolidine and piperidine derivatives, emphasizing substituents, stereochemistry, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Amino Protection Strategies: The target compound’s dual Boc protection contrasts with the benzyloxycarbonyl (Z) group in , which requires hydrogenolysis for deprotection. Boc groups are more stable under basic conditions but cleaved under acidic conditions, making them preferable in multi-step syntheses .

Stereochemical Impact :

- The (2S,4S) configuration in the target compound vs. (2S,4R) in influences biological activity. For example, (2S,4R)-carboxylic acid derivatives exhibit ligand properties for asymmetric catalysis, whereas (2S,4S) analogs are prioritized in peptide turn mimetics .

Functional Group Reactivity :

- The hydroxymethyl group (-CH₂OH) in the target compound allows for oxidation to aldehydes (e.g., ) or esterification, whereas methoxymethyl (-CH₂OCH₃) in enhances lipophilicity and metabolic stability .

Ring Modifications :

- Piperidine analogs (e.g., ) show distinct conformational flexibility compared to pyrrolidine derivatives, affecting binding affinity in drug design .

Applications in Synthesis :

- The aldehyde-functionalized compound in enables click chemistry applications, while the carboxylic acid in serves as a precursor for metal-organic frameworks .

Biological Activity

(2S,4S)-tert-butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the modulation of biological pathways related to oxidative stress and inflammation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : tert-butyl (2S,4S)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate

- Molecular Formula : C24H38N2O9

- Molecular Weight : 498.57 g/mol

- CAS Number : 1262523-62-5

- Purity : 98%

The compound has been studied for its ability to inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2. This interaction is crucial for regulating the cellular response to oxidative stress. Nrf2 is a transcription factor that activates the expression of antioxidant proteins, while Keap1 serves as a negative regulator of Nrf2 by promoting its degradation. Inhibiting this interaction can enhance cellular defense mechanisms against oxidative damage.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in enhancing the potency of compounds targeting the Nrf2-Keap1 pathway:

- Macrocyclic Structure : The presence of a macrocyclic component allows for better spatial orientation and binding affinity to target sites.

- Amino Acid Modifications : Variations in the amino acid components significantly influence binding efficacy. For instance, modifications at the proline position have shown varying impacts on potency, with certain substitutions leading to a substantial decrease in activity .

- Hydrophobic Interactions : The tert-butoxycarbonyl group contributes to hydrophobic interactions that stabilize the binding to Keap1.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the Keap1-Nrf2 PPI. For example, one study reported a series of synthesized compounds where modifications led to enhanced binding affinities measured through Surface Plasmon Resonance (SPR) assays. The most potent inhibitors showed values below 50 nM, indicating strong binding capabilities .

In Vivo Studies

Animal model studies have indicated that compounds with similar structures exhibit protective effects against oxidative stress-related diseases. These studies often measure biomarkers for oxidative stress and inflammation, demonstrating that treatment with these compounds can reduce markers such as malondialdehyde (MDA) and increase antioxidant enzyme levels .

Data Table: Summary of Biological Activity Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.